molecular formula C15H33BO3 B14155194 Tris(3-methylbutyl) borate CAS No. 4396-02-5

Tris(3-methylbutyl) borate

Cat. No.: B14155194
CAS No.: 4396-02-5
M. Wt: 272.2 g/mol
InChI Key: HKLUGNQYKGNLDN-UHFFFAOYSA-N
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Description

Tris(3-methylbutyl) borate, a borate ester with the formula $ \text{B(OCH}2\text{CH(CH}2\text{CH}3)\text{CH}2\text{)}_3 $, is characterized by its three 3-methylbutyl (isopentyl) alkoxy groups attached to a central boron atom. This compound belongs to the broader class of trialkyl borates, which are widely utilized in organic synthesis, catalysis, and materials science due to their Lewis acidity and ability to stabilize metal complexes.

Properties

CAS No.

4396-02-5

Molecular Formula

C15H33BO3

Molecular Weight

272.2 g/mol

IUPAC Name

tris(3-methylbutyl) borate

InChI

InChI=1S/C15H33BO3/c1-13(2)7-10-17-16(18-11-8-14(3)4)19-12-9-15(5)6/h13-15H,7-12H2,1-6H3

InChI Key

HKLUGNQYKGNLDN-UHFFFAOYSA-N

Canonical SMILES

B(OCCC(C)C)(OCCC(C)C)OCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-methylbutyl) borate can be synthesized through the reaction of boric acid with 3-methylbutanol under controlled conditions. The reaction typically involves heating the mixture to a specific temperature to facilitate the esterification process, resulting in the formation of this compound and water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tris(3-methylbutyl) borate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce boron hydrides .

Scientific Research Applications

Tris(3-methylbutyl) borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tris(3-methylbutyl) borate exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their chemical behavior. In biological systems, it may interact with cellular components, affecting processes such as enzyme activity and signal transduction .

Comparison with Similar Compounds

Structural and Steric Properties

Trialkyl borates exhibit steric effects dictated by their substituents. For example:

  • Tris(trimethylsilyl)borate (TMSB) : Features bulky trimethylsilyl groups, enhancing steric shielding and influencing electrolyte interfaces in lithium-ion batteries .
  • Tris(pyrazolyl)borate (Tp): A rigid ligand with nitrogen donors, often compared to tris(carbene)borates (TCBs) in metal coordination. Alkyl-substituted TCBs (e.g., HB(MeBz)₃⁻) have steric profiles similar to Tp* (methyl-substituted Tp), as measured by solid angle analysis (~48.8% sphere coverage for both) .
  • Tris(tert-butyl)borate: Extreme steric bulk reduces donor strength due to hindered orbital overlap, as seen in Ni-C bond elongation (2.003 Å vs. 1.969 Å for less bulky analogs) .

Hypothesized Data for Tris(3-Methylbutyl) Borate :
The 3-methylbutyl group, a branched alkyl chain, likely imposes moderate steric hindrance. Its solid angle (G) is expected to fall between methyl (48.8%) and tert-butyl (56.2%) analogs, influencing metal complex stability and reactivity .

Electronic and Donor Properties

Donor strength in trialkyl borates correlates with substituent electronic effects:

  • Alkyl vs. Aryl Substitution: Alkyl-substituted TCBs (e.g., HB(CyCH₂Im)₃⁻) are stronger donors than aryl-substituted analogs due to inductive electron-donating effects .
  • Tris(1,3,4-triazol-2-ylidene)borates: Weakest among TCBs but still stronger than Cp* (cyclopentadienyl) or Tp ligands. They bridge donor strength between classical ligands and stronger tris(phosphino)borates .
  • Tris(phosphino)borates: Highly donating due to phosphorus lone pairs, but their flexibility reduces steric consistency compared to rigid TCBs .

Hypothesized Donor Strength of this compound: The 3-methylbutyl group’s inductive electron-donating effect may enhance donor strength relative to aryl-substituted borates. However, its moderate steric bulk could limit metal-ligand orbital overlap, placing its donor strength below alkyl-substituted TCBs like HB(MeBz)₃⁻ but above aryl variants .

Key Insights :

  • Battery Performance : TMSB outperforms tris(trimethylsilyl)phosphate (TMSP) in forming stable CEI layers, suggesting borates’ superior interfacial compatibility .
  • Coordination Flexibility: Tris(phosphino)borates adapt to metal coordination numbers (e.g., G decreases from 56.2% to 45.96% in six-coordinate Fe complexes), unlike rigid TCBs .
Physical and Chemical Properties
  • Boiling Points : Longer alkyl chains (e.g., triisopropyl borate, b.p. ~180°C) increase boiling points compared to trimethyl borate (68°C) . This compound likely has a higher b.p. due to its larger molecular weight.
  • Solubility: Branched alkyl groups enhance solubility in nonpolar solvents. This compound is expected to be miscible with organic solvents like THF or toluene.
  • Stability : Trialkyl borates hydrolyze slowly in water; bulkier groups (e.g., tert-butyl) delay hydrolysis more effectively than smaller substituents .

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